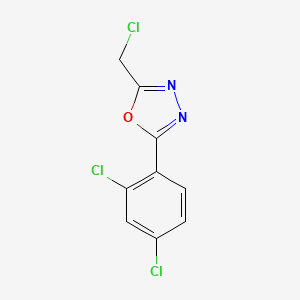

2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a chloromethyl group and a dichlorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dichlorobenzohydrazide with chloroacetic acid under acidic conditions to form the desired oxadiazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the cyclization process.

Types of Reactions:

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound.

Oxidation Products: Compounds with higher oxidation states.

Reduction Products: Compounds with lower oxidation states.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: As a potential pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: As a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: For investigating its interactions with biological macromolecules and its potential as a biochemical probe.

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the function of enzymes or receptors critical for the survival of pathogens or cancer cells. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of their activity.

Comparación Con Compuestos Similares

2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole: Lacks the dichlorophenyl substitution, which may affect its biological activity and chemical reactivity.

2-(Methyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole: Substitutes a methyl group for the chloromethyl group, potentially altering its reactivity and applications.

Uniqueness: The presence of both the chloromethyl and dichlorophenyl groups in 2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole provides a unique combination of reactivity and potential biological activity, making it a valuable compound for further research and development.

Actividad Biológica

2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole (CAS Number: 33575-81-4) is a compound belonging to the oxadiazole family, which has gained attention for its diverse biological activities. This article aims to summarize the biological activity of this compound based on recent research findings, including its antimicrobial, anticancer, and other pharmacological properties.

The molecular formula of this compound is C₉H₅Cl₃N₂O. It has a melting point range of 120–122 °C and is classified as an irritant .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅Cl₃N₂O |

| Melting Point | 120–122 °C |

| CAS Number | 33575-81-4 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimal inhibitory concentrations (MIC) reported as low as 0.48 µg/mL . The mechanism of action is believed to involve interference with biofilm formation and the regulation of virulence genes in bacteria .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have also been explored extensively. Compounds derived from the oxadiazole scaffold have demonstrated potent activity against various cancer cell lines. For example:

- Inhibition of Tubulin Polymerization : Some derivatives can inhibit tubulin polymerization leading to mitotic arrest in cancer cells .

- Selective Inhibition of Histone Deacetylase (HDAC) : Certain derivatives have been identified as selective HDAC inhibitors, showing promise in treating breast cancer by inhibiting cell proliferation .

The anticancer activity is often attributed to their ability to induce apoptosis and inhibit key signaling pathways such as NF-κB and VEGFR-2 .

Other Biological Activities

In addition to antimicrobial and anticancer effects, oxadiazoles exhibit other biological activities:

- Antioxidant Properties : Some studies suggest that oxadiazole derivatives can act as antioxidants, potentially protecting cells from oxidative stress .

- Monoamine Oxidase Inhibition : Certain compounds in this class have been identified as monoamine oxidase inhibitors, which may have implications in treating neurodegenerative diseases .

Case Studies

- Antimicrobial Study : A study published in the Journal of Chemistry reported that a series of oxadiazole derivatives exhibited strong antibacterial activity against various pathogens. Compound 37 showed significant efficacy against Staphylococcus epidermidis with an MIC of 0.48 µg/mL .

- Anticancer Research : Another research article detailed the synthesis and biological evaluation of novel oxadiazole derivatives that inhibited the proliferation of several cancer cell lines including MCF-7 and SMMC-7721. The study highlighted their potential as lead compounds for further development in cancer therapy .

Propiedades

IUPAC Name |

2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3N2O/c10-4-8-13-14-9(15-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFJGLYRTYUAFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.